molecular formula C13H9NO3 B14180778 3,4-Dihydrophenanthridine-1,7,10(2H)-trione CAS No. 918437-45-3

3,4-Dihydrophenanthridine-1,7,10(2H)-trione

Cat. No.: B14180778
CAS No.: 918437-45-3
M. Wt: 227.21 g/mol
InChI Key: ZSWBBXXLIWPMJS-UHFFFAOYSA-N
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Description

3,4-Dihydrophenanthridine-1,7,10(2H)-trione is an organic compound that belongs to the class of phenanthridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, acids, and bases are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydrophenanthridine-1,7,10(2H)-trione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A parent compound with similar structural features.

    Acridine: Another heterocyclic compound with comparable biological activities.

    Quinoline: Known for its diverse applications in medicinal chemistry.

Uniqueness

3,4-Dihydrophenanthridine-1,7,10(2H)-trione is unique due to its specific structural features and potential biological activities. Its trione functionality and dihydrophenanthridine core distinguish it from other similar compounds.

Properties

CAS No.

918437-45-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3,4-dihydro-2H-phenanthridine-1,7,10-trione

InChI

InChI=1S/C13H9NO3/c15-9-4-5-11(17)12-7(9)6-14-8-2-1-3-10(16)13(8)12/h4-6H,1-3H2

InChI Key

ZSWBBXXLIWPMJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C3C(=O)C=CC(=O)C3=C2C(=O)C1

Origin of Product

United States

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